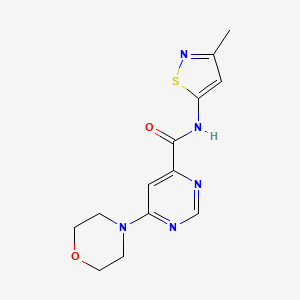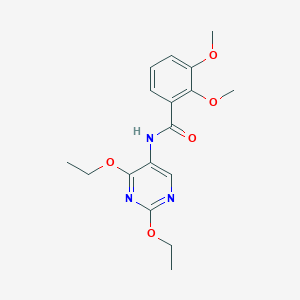
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is likely an organic molecule, given its structure. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nucleophilic substitution, condensation, or coupling reactions. For instance, the Suzuki-Miyaura coupling is a popular method for forming carbon-carbon bonds .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. In this case, the pyrimidine ring and the amide group would play significant roles. The compound might undergo reactions like electrophilic substitution on the pyrimidine ring or hydrolysis of the amide group .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Development
Recent advancements in the development of prodrugs like capecitabine highlight the importance of understanding the metabolic pathways of drugs for improving their therapeutic effectiveness. Studies have focused on the biomodulation of 5-fluorouracil (5-FU) to enhance cytotoxicity in treating advanced diseases, showcasing the significance of pharmacokinetic studies in drug development (Malet-Martino & Martino, 2002).
Antioxidant Activity Analysis
The exploration of antioxidant activities and their mechanisms is crucial in various fields, including food engineering and pharmacy. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are essential for determining the antioxidant capacity of complex samples, providing a foundation for further research into natural and synthetic antioxidants (Munteanu & Apetrei, 2021).
Anticancer Research
The development of novel anticancer agents is a significant area of scientific research. Studies have demonstrated the potential of compounds like tranilast in managing certain tumor types, encouraging the initiation of controlled clinical trials to explore further therapeutic benefits (Rogosnitzky, Danks, & Kardash, 2012).
Anti-inflammatory Applications
Research into the anti-inflammatory effects of compounds, particularly serotonergic hallucinogens, has opened new therapeutic areas. Activation of 5-HT2A receptors produces potent anti-inflammatory effects, suggesting psychedelics could represent a novel treatment strategy for inflammatory disorders (Flanagan & Nichols, 2018).
Molecular Basis of Antioxidants
Understanding the molecular mechanisms of polyphenolic antioxidants through quantum chemical methods offers insights into their health benefits. This research contributes to elucidating the protective roles of antioxidants, influencing food science and pharmacology (Leopoldini, Russo, & Toscano, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-5-24-16-12(10-18-17(20-16)25-6-2)19-15(21)11-8-7-9-13(22-3)14(11)23-4/h7-10H,5-6H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMFCJBQUTLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2586693.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586695.png)
![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)
![4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2586699.png)
methanone](/img/structure/B2586701.png)

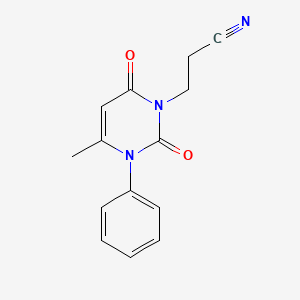
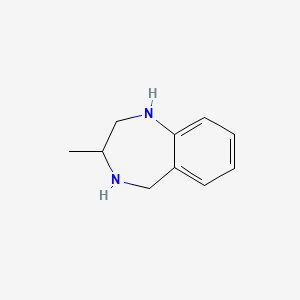
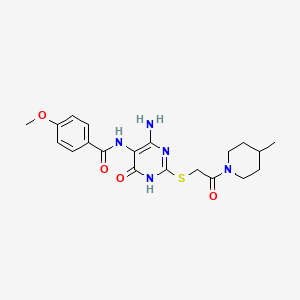
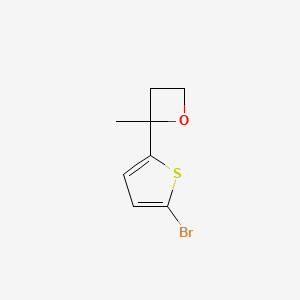

![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586713.png)
